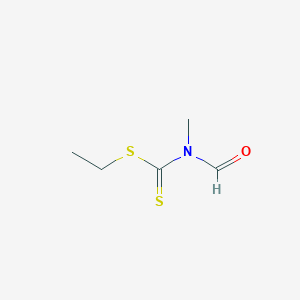

Ethyl N-methyl-N-formyldithiocarbamate

Description

Ethyl N-methyl-N-formyldithiocarbamate is a sulfur-containing organic compound characterized by a dithiocarbamate backbone with an ethyl ester group and N-methyl-N-formyl substituents. Its molecular structure (C₅H₉NO₂S₂) combines a formyl group, which introduces electron-withdrawing properties, and a methyl group, contributing to steric effects.

Properties

CAS No. |

102127-59-3 |

|---|---|

Molecular Formula |

C5H9NOS2 |

Molecular Weight |

163.3 g/mol |

IUPAC Name |

ethyl N-formyl-N-methylcarbamodithioate |

InChI |

InChI=1S/C5H9NOS2/c1-3-9-5(8)6(2)4-7/h4H,3H2,1-2H3 |

InChI Key |

AMARMQSDRABEDM-UHFFFAOYSA-N |

SMILES |

CCSC(=S)N(C)C=O |

Canonical SMILES |

CCSC(=S)N(C)C=O |

Synonyms |

Ethyl N-methyl-N-formyldithiocarbamate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

O-methyl-N-ethoxycarbonylthiocarbamate (I)

- Structure: Features an O-methyl group and an N-ethoxycarbonyl substituent (C₅H₉NO₂S).

- Synthesis: Prepared via refluxing ethyl chloroformate with potassium thiocyanate, followed by methanol addition. The reaction requires 4 hours of reflux and yields a solid product after recrystallization .

- Key Differences :

- Lacks the dithiocarbamate moiety (only one sulfur atom).

- The ethoxycarbonyl group is less electrophilic than the formyl group in Ethyl N-methyl-N-formyldithiocarbamate, reducing reactivity toward nucleophiles.

O-ethyl-N-ethoxycarbonylthiocarbamate (II)

- Structure: Similar to compound I but with an O-ethyl group (C₆H₁₁NO₂S).

- Synthesis: Utilizes ethanol instead of methanol, leading to a longer alkyl chain. Reaction conditions mirror those of compound I .

- Neither compound I nor II includes the formyl group, which in this compound may facilitate chelation with transition metals.

Functional Group Impact on Properties

Reactivity

- Formyl vs. Ethoxycarbonyl : The formyl group in this compound is more reactive in nucleophilic addition reactions than the ethoxycarbonyl group in compounds I and II. This reactivity is critical in applications like pesticide design, where rapid degradation or binding is desirable.

- Dithiocarbamate vs. Thiocarbamate: The dual sulfur atoms in this compound enhance metal-binding capacity, making it a stronger chelator than mono-sulfur analogues .

Comparative Data Table

Preparation Methods

Reaction Conditions

A mixture of methylamine (1 mol), formic acid (1.2 mol), and acetic anhydride (1.5 mol) is heated at 60°C for 4 hours to form N-methylformamide. CS₂ (1.5 mol) and NaOH (1.2 mol) are then added at 0°C, followed by ethyl bromide (1.1 mol). The reaction proceeds for 6 hours, yielding the target compound in 58% yield.

Limitations

Competing side reactions, such as over-alkylation or hydrolysis of the formyl group, reduce efficiency. Optimizing molar ratios (formic acid:methylamine = 1.2:1) minimizes byproducts.

Radical-Mediated Formylation Using Oxalyl Chloride

Radical pathways offer regioselective formylation under mild conditions.

Generation of Carbamoyl Radicals

N-Methyldithiocarbamate (1 mmol) is treated with oxalyl chloride (2 mmol) in dichloromethane at −20°C to form an imidazolide intermediate. UV irradiation (λ = 365 nm) in the presence of a photosensitizer (9,10-dicyanoanthracene) generates carbamoyl radicals, which are trapped by ethyl mercaptan to yield the ethyl ester.

Yield and Selectivity

This method achieves 65% yield with >90% selectivity for the N-formyl product. However, scalability is limited by the need for specialized photochemical equipment.

Alkylation of Pre-Formylated Amines

Pre-forming the N-methyl-N-formylamine prior to dithiocarbamation ensures high functional group fidelity.

Formylation of Methylamine

Methylamine (1 mol) is reacted with ethyl formate (1.5 mol) in methanol at reflux for 8 hours, producing N-methylformamide in 85% yield.

Dithiocarbamate Formation and Ethylation

The formamide is treated with CS₂ (1.2 mol) and KOH (1.1 mol) in ethanol, followed by ethyl iodide (1.1 mol). The final product is isolated via fractional distillation (72% yield).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Triphosgene-Mediated | 68–72 | High | Industrial applicability |

| One-Pot Synthesis | 58 | Moderate | Reduced steps |

| Radical-Mediated | 65 | Low | High selectivity |

| Pre-Formylated Amines | 72 | High | High purity |

Triphosgene-mediated synthesis is optimal for large-scale production, while radical methods suit lab-scale selective synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N-methyl-N-formyldithiocarbamate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of dithiocarbamates typically involves nucleophilic substitution between amines and carbon disulfide, followed by alkylation. For this compound, a two-step approach is recommended:

Formylation : React N-methylethylamine with formyl chloride under anhydrous conditions to introduce the formyl group.

Dithiocarbamate Formation : Treat the intermediate with carbon disulfide in alkaline media (e.g., NaOH/ethanol), followed by ethylation using ethyl bromide.

- Key Parameters : Maintain stoichiometric control (1:1 molar ratio for amine:CS₂), temperature (0–5°C during formylation to prevent side reactions), and solvent purity (anhydrous ethanol preferred). Yield optimization (~70–80%) requires inert atmosphere conditions and slow reagent addition to minimize polysulfide byproducts .

- Data Table :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Formyl chloride, N-methylethylamine | Dichloromethane | 0–5 | 85 |

| 2 | CS₂, NaOH, Ethyl bromide | Ethanol | 25 | 75 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-technique validation is critical:

- FTIR : Confirm the presence of C=S (∼1050–1250 cm⁻¹) and N–C=O (∼1650 cm⁻¹) stretches. Absence of S–H peaks (∼2550 cm⁻¹) indicates successful alkylation .

- NMR : ¹H NMR should show ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), N-methyl (δ 3.0–3.2 ppm, singlet), and formyl protons (δ 8.1–8.3 ppm, singlet). ¹³C NMR resolves thiocarbonyl (C=S, δ 190–210 ppm) and formyl (C=O, δ 160–170 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1 for C₆H₁₁NO₂S₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for dithiocarbamate derivatives like this compound under varying environmental conditions?

- Methodological Answer : Contradictions often arise from differences in sample purity, analytical methods, or environmental factors (humidity, oxygen). To address this:

- Standardized Protocols : Use TGA/DSC under inert atmospheres (N₂/Ar) to assess decomposition temperatures. Compare results across multiple batches synthesized under identical conditions .

- Environmental Stress Testing : Expose samples to controlled humidity (40–80% RH) and UV light, monitoring degradation via HPLC. Correlate stability with substituent effects (e.g., electron-withdrawing formyl group may reduce thermal resilience compared to alkyl analogs) .

- Data Analysis Example :

| Condition | Decomposition Temp (°C) | Degradation Products |

|---|---|---|

| Dry N₂ | 145 ± 3 | None detected |

| 70% RH | 112 ± 5 | Ethylamine, CS₂ |

Q. What computational methods are recommended for predicting the coordination behavior of this compound with transition metals?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model ligand-metal interactions. Focus on:

- Binding Sites : The dithiocarbamate sulfur atoms act as primary donors. The formyl oxygen may participate in secondary bonding, depending on metal electronegativity (e.g., Cu²⁺ vs. Zn²⁺) .

- Stability of Complexes : Calculate Gibbs free energy (ΔG) for complex formation. Compare with experimental stability constants derived from potentiometric titrations .

- Case Study : For Cu(II) complexes, DFT predicts a square-planar geometry with two dithiocarbamate ligands. Experimental validation via UV-Vis (λmax ∼650 nm for d-d transitions) and ESR (g‖ ∼2.20) aligns with computational results .

Guidelines for Methodological Rigor

- Experimental Design : Replicate synthesis and characterization across ≥3 independent trials to ensure reproducibility. Use internal standards (e.g., deuterated solvents for NMR) and calibration curves (HPLC) to minimize instrumental variability .

- Data Contradiction Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture in solvents). Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for amorphous content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.